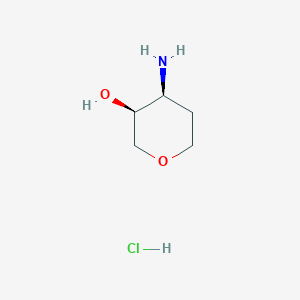

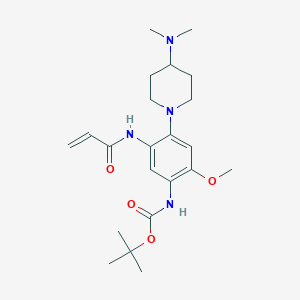

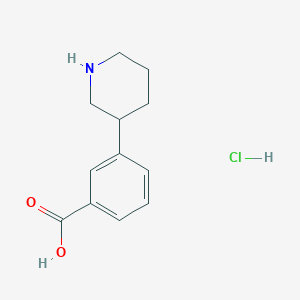

3-(Piperidin-3-yl)benzoic acid hydrochloride

Overview

Description

The compound "3-(Piperidin-3-yl)benzoic acid hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various piperidine derivatives, which are structurally related to the compound . Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a key structural motif in many pharmaceutical compounds due to its basicity and ability to participate in various chemical interactions .

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest in medicinal chemistry. For instance, a synthetic approach for a selective CB2 receptor agonist involved multiple steps starting from 3-hydroxy-4-iodo benzoic acid, including palladium-catalyzed tandem intramolecular Heck/Suzuki cross-coupling reaction, chemical resolution, and Wolf–Kishner reaction . Another paper presents a new synthesis method for 1-benzenemethyl piperidine-4-carboxylic acid, which was prepared from N,N-bis(2-hydroxyethyl)amine through a series of reactions including N-hydrocarbylation, chloridization, cyclic addition, and hydrolysis . These methods highlight the complexity and creativity required in the synthesis of piperidine-based compounds.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The structure-activity relationship (SAR) studies in the papers reveal that modifications to the piperidine ring or its substituents can significantly affect the potency and selectivity of the compounds. For example, replacing the 2-isoindoline moiety with an indanone moiety in a series of anti-acetylcholinesterase inhibitors did not result in a major loss of potency . Similarly, variations in the substituent on the benzisoxazole ring and the 1-piperidinyl substituents were found to influence the neuroleptic activity of the synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives is influenced by the presence of functional groups and the basicity of the nitrogen atom in the piperidine ring. The introduction of different substituents can lead to a substantial increase in anti-acetylcholinesterase activity, as seen with the introduction of a benzylsulfonyl group in one of the studied compounds . The basic nature of the piperidine nitrogen is also highlighted as an important factor for increased activity .

Physical and Chemical Properties Analysis

While the papers do not provide explicit details on the physical and chemical properties of "3-(Piperidin-3-yl)benzoic acid hydrochloride," they do provide insights into the properties of related compounds. For instance, the potency, selectivity, and in vivo duration of action of piperidine derivatives are discussed, which are indicative of their lipophilicity, stability, and ability to cross biological membranes . The selective affinity of certain compounds for acetylcholinesterase over butyrylcholinesterase is also a reflection of their chemical properties and how they interact with biological targets .

Scientific Research Applications

Corrosion Inhibition : Piperine derivatives, closely related to 3-(Piperidin-3-yl)benzoic acid hydrochloride, have been studied for their effectiveness as green corrosion inhibitors on iron surfaces. Theoretical investigations using DFT method and molecular dynamics simulations suggest these compounds show potential as corrosion inhibitors, especially in acidic environments (Belghiti et al., 2018).

Synthetic Chemistry : Research on the synthesis of compounds related to 3-(Piperidin-3-yl)benzoic acid hydrochloride has been conducted, focusing on their potential use in receptor agonist activities and other chemical applications. For example, derivatives of this compound have been synthesized as selective CB2 receptor agonists (Luo & Naguib, 2012).

Material Science and Chemistry : The study of hybrid compounds based on derivatives similar to 3-(Piperidin-3-yl)benzoic acid hydrochloride has been explored. These studies involve the synthesis of compounds with pharmacophoric fragments, which may have applications in material science and medicinal chemistry (Ivanova, Kanevskaya, & Fedotova, 2019).

Functionalization in Organic Chemistry : Research has been conducted on the direct functionalization of N-H/α,α,β,β-C(sp3)-H of piperidine, a process promoted by 4-(trifluoromethyl)benzoic acid. This research contributes to the development of methods for synthesizing spirooxindoles, which are important in pharmaceutical chemistry (Du et al., 2017).

Antimicrobial Research : Studies have been conducted on the synthesis and evaluation of piperidine derivatives, including those similar to 3-(Piperidin-3-yl)benzoic acid hydrochloride, for antimicrobial activities. These studies contribute to the search for new antimicrobial agents (Ovonramwen, Owolabi, & Oviawe, 2019).

Pharmaceutical Development : The synthesis of benzamide derivatives, including compounds similar to 3-(Piperidin-3-yl)benzoic acid hydrochloride, has been explored for their potential anti-fatigue effects and other pharmaceutical applications (Wu et al., 2014).

properties

IUPAC Name |

3-piperidin-3-ylbenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)10-4-1-3-9(7-10)11-5-2-6-13-8-11;/h1,3-4,7,11,13H,2,5-6,8H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXUCFMEOAIYIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC(=CC=C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidin-3-yl)benzoic acid hydrochloride | |

CAS RN |

2007921-14-2 | |

| Record name | Benzoic acid, 3-(3-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007921-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Hydroxy-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B3028322.png)

![Ethyl 4-methoxy-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B3028325.png)